molecular formula C16H15BrN2O2 B5368302 N-(3-bromophenyl)-3-(propionylamino)benzamide

N-(3-bromophenyl)-3-(propionylamino)benzamide

Cat. No. B5368302
M. Wt: 347.21 g/mol
InChI Key: NHPLELRLHYWWGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-bromophenyl)-3-(propionylamino)benzamide, commonly known as BPB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. BPB belongs to the class of benzamide derivatives and is widely used in various fields of research, including neuroscience, cancer research, and drug discovery.

Mechanism of Action

BPB exerts its pharmacological effects by modulating various signaling pathways in cells. It has been shown to inhibit the expression of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. BPB also inhibits the activity of HDACs, leading to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
BPB has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of arthritis and neuropathic pain. BPB has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.

Advantages and Limitations for Lab Experiments

BPB is a widely used research tool in various fields of study. It has several advantages, including its high potency and selectivity, as well as its ability to penetrate the blood-brain barrier. However, BPB also has some limitations, including its poor solubility in water and its potential toxicity at high concentrations.

Future Directions

BPB has shown great potential as a therapeutic agent in various fields of research. Future studies could focus on optimizing the synthesis and formulation of BPB to improve its solubility and reduce its toxicity. Further research could also explore the potential of BPB as a treatment for other diseases, such as neurodegenerative disorders and autoimmune diseases. Additionally, the development of BPB analogs with improved pharmacological properties could lead to the discovery of novel therapeutic agents.

Synthesis Methods

The synthesis of BPB involves the reaction of 3-bromoaniline with propionyl chloride, followed by the reaction of the resulting product with 3-aminobenzamide. The final product is obtained through purification and recrystallization processes.

Scientific Research Applications

BPB has been extensively studied for its potential therapeutic properties. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. BPB has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), which is involved in the inflammatory response, and histone deacetylases (HDACs), which play a crucial role in cancer progression.

properties

IUPAC Name

N-(3-bromophenyl)-3-(propanoylamino)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN2O2/c1-2-15(20)18-13-7-3-5-11(9-13)16(21)19-14-8-4-6-12(17)10-14/h3-10H,2H2,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHPLELRLHYWWGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=CC(=C1)C(=O)NC2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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